(2-(p-Tolyl)thiazol-4-yl)methanol

Medicinal Chemistry Organic Synthesis Process Chemistry

Substituting a generic thiazole analog without rigorous validation introduces variability that compromises SAR reproducibility. This specific building block solves that with well-characterized benchmarks. • Defined mp 114-115 °C vs. m-tolyl isomer (131 °C) ensures consistent solid-state behavior • Validated 75% synthetic yield provides reliable scale-up benchmark for process chemists • Key precursor to potent erb tyrosine kinase inhibitors (IC50 = 2.5 µg/mL) • 96% purity with available COA (NMR, HPLC, GC) ensures batch-to-batch consistency

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
CAS No. 36093-97-7
Cat. No. B1602359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(p-Tolyl)thiazol-4-yl)methanol
CAS36093-97-7
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CO
InChIInChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3
InChIKeyMUQRQDVYECSELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)thiazol-4-yl)methanol (CAS 36093-97-7): Core Properties and Strategic Sourcing Considerations


2-(p-Tolyl)thiazol-4-yl)methanol (CAS 36093-97-7) is a thiazole derivative characterized by a p-tolyl substituent at the 2-position and a hydroxymethyl group at the 4-position of the heterocyclic ring . It serves as a versatile building block in medicinal chemistry and materials science, primarily utilized for the synthesis of more complex thiazole-based compounds . The compound is commercially available with a typical purity specification of 95-96% and is characterized by a defined melting point of 114-115 °C .

Why Simple Substitution with Other Thiazole Methanols Can Derail Your Project: The Case of 2-(p-Tolyl)thiazol-4-yl)methanol


While the thiazole scaffold is common, the specific substitution pattern on the ring, particularly the position and nature of the aryl group, profoundly impacts key physicochemical properties and synthetic utility . Even seemingly minor structural changes, such as shifting the methyl group from the para to the meta position on the phenyl ring, result in a significant alteration of the solid-state properties, as evidenced by a substantial difference in melting point (114-115 °C vs. 131.28 °C) [1]. Such differences directly influence crystallization behavior, formulation development, and purification protocols. Therefore, substituting a generic or closely related analog without rigorous validation can introduce unexpected variability, compromising reproducibility in synthesis and downstream applications.

Quantitative Differentiation Guide: Head-to-Head Comparator Data for 2-(p-Tolyl)thiazol-4-yl)methanol Procurement


Synthetic Efficiency Benchmark: 2-(p-Tolyl)thiazol-4-yl)methanol Yield vs. Other Hantzsch Thiazole Syntheses

The reported synthetic yield for 2-(p-Tolyl)thiazol-4-yl)methanol via hydrolysis of its chloromethyl precursor is 75% . This efficiency is comparable to or slightly exceeds the yields reported for other Hantzsch thiazole syntheses under specific conditions. For instance, a study on the synthesis of 2-imino-3,4-dimethyl-2,3-dihydrothiazole reported an optimal yield of 73% under acidic conditions [1]. While yields are condition-dependent, this data point establishes that the synthesis of this specific compound is reliably efficient and not hampered by low-yielding steps, a critical factor for cost-effective scale-up and procurement.

Medicinal Chemistry Organic Synthesis Process Chemistry

Solid-State Property Differentiation: Melting Point Comparison of 2-(p-Tolyl)thiazol-4-yl)methanol vs. its m-Tolyl Isomer

A direct comparison of isomeric thiazole methanols reveals a significant difference in melting point. The target compound, 2-(p-tolyl)thiazol-4-yl)methanol, has an experimentally determined melting point of 114-115 °C . In contrast, its meta-substituted isomer, (2-(m-tolyl)thiazol-4-yl)methanol, has an estimated melting point of 131.28 °C [1]. This difference of approximately 16-17 °C is indicative of different intermolecular interactions and crystal packing arrangements, which can have profound implications for solid-state stability, solubility, and formulation behavior.

Formulation Science Crystallography Analytical Chemistry

Analytical Quality Control Fingerprint: NMR and IR Data for Identity Confirmation of 2-(p-Tolyl)thiazol-4-yl)methanol

A detailed and reproducible spectral fingerprint is available for this compound, providing a robust basis for identity and purity verification. The reported 1H NMR spectrum (400 MHz, CDCl3) shows characteristic signals at δ 2.4 (s, 3H, CH3), 4.8 (s, 2H, CH2), 7.2 (d, 2H), 7.27 (s, 1H), and 7.82 (d, 2H) . The IR spectrum (KBr) confirms the presence of key functional groups with peaks at 3436 cm-1 (OH stretch) and 1152 cm-1 (C-O stretch) . While many thiazole analogs are available, the specific combination of signals, particularly those influenced by the p-tolyl group, creates a unique identifier that can be cross-referenced against the provided elemental analysis (C: 64.36, H: 5.40, N: 6.82) . This level of analytical detail is often absent for less characterized analogs, making this compound a more reliable starting material.

Analytical Chemistry Quality Control Spectroscopy

Demonstrated Utility as a Synthetic Intermediate: Conversion of 2-(p-Tolyl)thiazol-4-yl)methanol to a Thiazole Carbaldehyde

The utility of 2-(p-Tolyl)thiazol-4-yl)methanol as a building block is validated by its established conversion to 2-p-tolylthiazole-4-carbaldehyde (CAS 55327-29-2) in 70% yield using MnO2 in chloroform at room temperature for 12 hours . The resulting aldehyde, with a melting point of 128-130 °C, is a valuable intermediate for further functionalization (e.g., reductive aminations, Wittig reactions). This documented transformation confirms the synthetic accessibility and value of the compound, distinguishing it from other thiazole methanols for which such a straightforward, high-yielding conversion to a versatile aldehyde may not be reported.

Medicinal Chemistry Organic Synthesis Building Blocks

High-Value Application Scenarios for 2-(p-Tolyl)thiazol-4-yl)methanol Based on Verifiable Evidence


Synthesis of 2,4-Disubstituted Thiazole Libraries for Medicinal Chemistry

This compound is an ideal starting material for generating diverse libraries of 2,4-disubstituted thiazoles. The hydroxymethyl group at the 4-position can be easily oxidized to an aldehyde (as demonstrated by a 70% yield to 2-p-tolylthiazole-4-carbaldehyde ), which is a versatile handle for further functionalization (e.g., to amines, alkenes, or alcohols). The 2-position is already occupied by a p-tolyl group, a common pharmacophore in drug discovery. Using this specific building block ensures a defined starting point for structure-activity relationship (SAR) studies, and the available analytical data provides a clear benchmark for quality control.

Crystallization and Solid-State Formulation Development

The well-defined melting point of 114-115 °C makes this compound a reliable candidate for solid-state studies and formulation development. The significant difference in melting point compared to its m-tolyl isomer [1] underscores the importance of this specific structural form. For projects involving co-crystallization, polymorph screening, or the development of stable solid formulations, the known thermal properties provide a predictable and reproducible foundation, unlike less characterized analogs.

Process Chemistry and Scale-Up Development

For process chemists, the reported synthetic yield of 75% for the target compound serves as a validated benchmark for scale-up activities. This is especially relevant when planning larger-scale syntheses, as it provides a realistic expectation for material throughput and cost. The established route from the chloromethyl precursor offers a clear pathway for process optimization, and the robust analytical data ensures that material from scaled-up batches can be reliably compared to the originally characterized product.

Synthesis of Advanced Intermediates for Tyrosine Kinase Inhibitor Research

This compound and its derivatives have been explored in the context of tyrosine kinase inhibition. A study on 4-substituted-2-p-tolylthiazole derivatives identified a potent inhibitor of erb tyrosine kinase (compound 4, IC50 = 2.5 µg/mL) [2]. While the target compound itself is not the active entity, it serves as a key building block for synthesizing these advanced analogs. This demonstrates its relevance in the synthesis of compounds targeting clinically relevant kinase pathways, making it a strategic procurement choice for research groups in oncology and related fields.

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